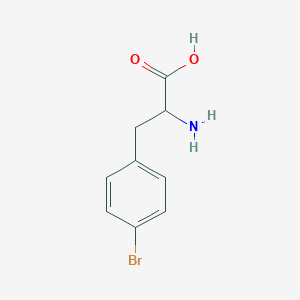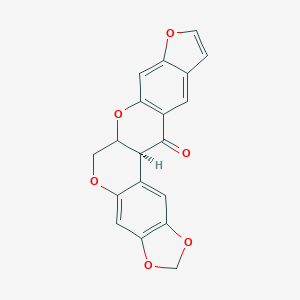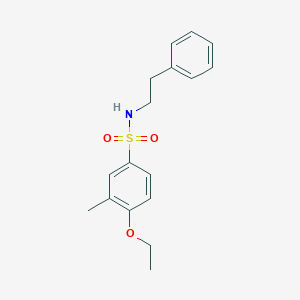![molecular formula C18H18Cl2N2O4S B239188 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has been widely used in scientific research. It is also known as BDPS, and its chemical formula is C19H18Cl2N2O4S. BDPS is a selective serotonin receptor antagonist that has been used in various studies to investigate the role of serotonin in different physiological and pathological processes.
作用機序
BDPS is a selective serotonin receptor antagonist that binds to the serotonin receptor and blocks its action. It has been shown to selectively block the 5-HT2A receptor subtype, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
BDPS has been shown to have various biochemical and physiological effects. It has been shown to reduce the contractile response of the smooth muscle cells in the gastrointestinal tract, which suggests that it may have potential therapeutic applications in the treatment of gastrointestinal disorders. BDPS has also been shown to reduce the release of serotonin from the platelets, which suggests that it may have potential therapeutic applications in the treatment of cardiovascular disorders.
実験室実験の利点と制限
One of the advantages of using BDPS in lab experiments is its selectivity towards the 5-HT2A receptor subtype. This allows researchers to investigate the specific role of this receptor subtype in different physiological and pathological processes. However, one of the limitations of using BDPS is its potential off-target effects, which may affect the interpretation of the results.
将来の方向性
There are several future directions for research related to BDPS. One possible direction is to investigate the potential therapeutic applications of BDPS in the treatment of gastrointestinal and cardiovascular disorders. Another possible direction is to investigate the role of serotonin and its receptors in the pathogenesis of different diseases, such as depression, anxiety, and drug addiction. Additionally, further studies are needed to investigate the potential off-target effects of BDPS and to develop more selective serotonin receptor antagonists.
合成法
BDPS can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-benzodioxole with formaldehyde to form 1-(1,3-benzodioxol-5-yl)methanol. The second step involves the reaction of 1-(1,3-benzodioxol-5-yl)methanol with 2,4-dichlorobenzene sulfonyl chloride to form 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine.
科学的研究の応用
BDPS has been used in various scientific studies to investigate the role of serotonin in different physiological and pathological processes. It has been used to study the effects of serotonin on the cardiovascular system, gastrointestinal system, and central nervous system. BDPS has also been used in studies related to depression, anxiety, and drug addiction.
特性
分子式 |
C18H18Cl2N2O4S |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-2-4-18(15(20)10-14)27(23,24)22-7-5-21(6-8-22)11-13-1-3-16-17(9-13)26-12-25-16/h1-4,9-10H,5-8,11-12H2 |
InChIキー |
MOXAWFHKXOSMJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)







![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)

